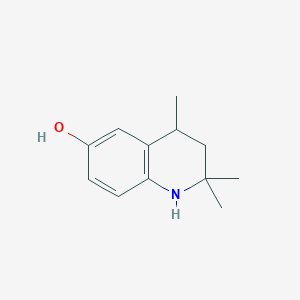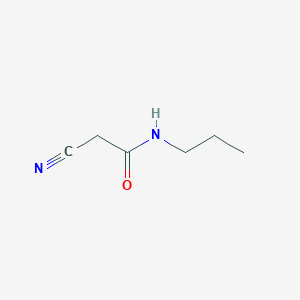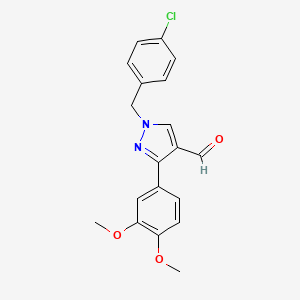
4-(Propylthio)aniline
Descripción general
Descripción
4-(Propylthio)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is an aromatic amine, and its derivatives are widely used in the chemical industry for the synthesis of dyes, polymers, and pharmaceuticals. The specific structure of 4-(Propylthio)aniline suggests that it contains a propylthio functional group attached to the aniline moiety, which could potentially influence its physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of disulfide-containing aniline derivatives involves alkylbromination, thioesterification, and reduction processes . Similarly, the synthesis of 4-substituted anilines can be achieved through a one-pot synthesis involving propargylic chlorides and anilines, with key interactions facilitated by hexafluoroisopropanol . These methods highlight the versatility in synthetic approaches for modifying the aniline core structure to introduce different substituents, such as the propylthio group.
Molecular Structure Analysis
The molecular structure of aniline derivatives significantly affects their properties and potential applications. For example, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . The molecular structure, including the substituents attached to the aniline ring, can influence the thermal behavior, phase transition temperatures, and anisotropic changes of the compounds .
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including polymerization. The presence of specific functional groups, such as disulfide bonds, can affect the polymerization process. For instance, disulfide-containing aniline monomers can hinder polymerization due to steric hindrance, although copolymerization with aniline can still yield polymers with good redox activities . The reactivity of aniline derivatives can also be tailored for the synthesis of complex molecules, as demonstrated by the total syntheses of aflaquinolone F and I using aryl-substituted tetrahydroquinolines derived from anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The introduction of different substituents can lead to a variety of mesomorphic properties, such as smectic or nematic phases, which are relevant for liquid crystal applications . The electronic properties of aniline derivatives can be probed using spectroscopic techniques, revealing insights into the electronic interactions within the molecule . Additionally, the synthesis of novel polymers based on aniline derivatives can result in materials with desirable properties, such as high conductivity and potential use in solar cell applications .
Aplicaciones Científicas De Investigación
Electrochromic Materials
- Synthesis of Novel Electrochromic Materials : Compounds similar to 4-(Propylthio)aniline have been synthesized and used to create highly stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region. These materials show excellent optical contrasts and coloration efficiencies, which are essential for electrochromic applications (Li et al., 2017).
Solar Energy and Photovoltaics
- Application in Dye-Sensitized Solar Cells : Certain derivatives of 4-(Propylthio)aniline have been used in the fabrication of dye-sensitized solar cells. Research indicates that these compounds can significantly enhance the energy conversion efficiency of solar cells, demonstrating their potential as materials for renewable energy applications (Shahhosseini et al., 2016).
Optical and Photophysical Applications
- Development of New Azomethine Dyes for Optical Applications : Studies have focused on synthesizing new azomethine dyes with structures similar to 4-(Propylthio)aniline for various optical applications. These dyes have potential uses in the field of photonics and optoelectronics (Shahab et al., 2017).
Electroluminescent Materials
- Creation of Emitting Amorphous Molecular Materials : Research into novel amorphous molecular materials that include structures related to 4-(Propylthio)aniline has led to the development of color-tunable emitting materials. These are suitable for organic electroluminescent devices, capable of emitting multicolor light including white (Doi et al., 2003).
Corrosion Inhibition
- Use in Corrosion Inhibition : Certain derivatives of 4-(Propylthio)aniline have been investigated for their efficiency in inhibiting the corrosion of metals in acidic environments. This highlights their potential as protective agents in industrial applications (Daoud et al., 2014).
Organic Electronics
- Synthesis of Organic Semiconductor Materials : Studies have been conducted on phenyl-oligothiophene derivatives containing elements similar to 4-(Propylthio)aniline for their potential use in organic thin-film materials and photovoltaic devices. These materials demonstrate promising thermal, photophysical, and electrochemical properties (Niu et al., 2013).
Mecanismo De Acción
Mode of Action
Anilines, in general, are known to undergo various chemical reactions, including oxidative annulation . This process involves anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .
Biochemical Pathways
Anilines are known to be involved in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Pyrimidine derivatives, which can be synthesized from anilines, are known to exhibit anti-inflammatory effects .
Propiedades
IUPAC Name |
4-propylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFERQADHACDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404225 | |
| Record name | 4-(PROPYLTHIO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylthio)aniline | |
CAS RN |
22133-40-0 | |
| Record name | 4-(PROPYLTHIO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-(propylthio)aniline in the synthesis of albendazole?
A1: 4-(propylthio)aniline is a crucial intermediate in a novel synthesis method for albendazole described in recent research []. This method utilizes 4-(propylthio)aniline to address drawbacks associated with traditional synthesis routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)


